molecular formula C24H21NO3S B4895167 N-[(4-methoxyphenyl)(phenyl)methyl]naphthalene-2-sulfonamide CAS No. 5928-58-5

N-[(4-methoxyphenyl)(phenyl)methyl]naphthalene-2-sulfonamide

Cat. No.: B4895167
CAS No.: 5928-58-5
M. Wt: 403.5 g/mol
InChI Key: VWVNSAGWEJZTQB-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)(phenyl)methyl]naphthalene-2-sulfonamide is a sulfonamide derivative characterized by a naphthalene core substituted with a sulfonamide group at position 2 and a diarylmethyl moiety [(4-methoxyphenyl)(phenyl)methyl] at the nitrogen atom. This structural configuration combines aromatic rigidity with polar functional groups, making it a candidate for diverse applications in medicinal chemistry and materials science. The methoxy group on the phenyl ring enhances solubility and modulates electronic properties, while the naphthalene sulfonamide backbone is known for its bioactivity in enzyme inhibition and receptor binding .

Properties

IUPAC Name

N-[(4-methoxyphenyl)-phenylmethyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO3S/c1-28-22-14-11-20(12-15-22)24(19-8-3-2-4-9-19)25-29(26,27)23-16-13-18-7-5-6-10-21(18)17-23/h2-17,24-25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVNSAGWEJZTQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386945
Record name ST072989
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5928-58-5
Record name ST072989
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)(phenyl)methyl]naphthalene-2-sulfonamide typically involves the reaction of naphthalene-2-sulfonyl chloride with N-[(4-methoxyphenyl)(phenyl)methyl]amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)(phenyl)methyl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Antimicrobial Activity

Sulfonamides, including naphthalene derivatives, have established antimicrobial properties. N-[(4-methoxyphenyl)(phenyl)methyl]naphthalene-2-sulfonamide has shown potential against various bacterial strains due to its ability to inhibit folate synthesis, a critical pathway for bacterial growth.

Case Study : A study demonstrated that sulfonamide derivatives exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the side chains could enhance efficacy against resistant strains.

Anticancer Properties

Recent research indicates that naphthalene sulfonamides may have anticancer effects by inducing apoptosis in cancer cells. The mechanism involves the inhibition of specific enzymes involved in cell proliferation.

Case Study : In vitro studies revealed that certain naphthalene sulfonamide derivatives reduced cell viability in breast cancer cell lines by triggering programmed cell death pathways.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Naphthalene Sulfonamide Core :
    • Reaction of naphthalene with sulfonyl chloride to form naphthalene-2-sulfonamide.
  • Substitution Reactions :
    • Alkylation with appropriate phenolic compounds to introduce the methoxy and phenyl groups.
  • Purification Techniques :
    • Column chromatography and recrystallization are commonly employed to achieve high purity levels.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that this compound exhibits low cytotoxicity in mammalian cell lines, suggesting a favorable safety profile for further development.

Conclusion and Future Directions

This compound represents a promising candidate for further research in antimicrobial and anticancer therapies. Future studies should focus on:

  • Detailed pharmacokinetic profiling.
  • Exploration of structure-activity relationships (SAR) to optimize efficacy.
  • Clinical trials to evaluate therapeutic potential in humans.

Data Table: Summary of Applications

ApplicationDescriptionReferences
AntimicrobialEffective against S. aureus and E. coli ,
AnticancerInduces apoptosis in cancer cells ,
Synthesis MethodologyMulti-step organic synthesis
Mechanism of ActionInhibits DHPS enzyme ,

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)(phenyl)methyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects. The compound may also interact with cellular receptors and signaling pathways, contributing to its overall mechanism of action.

Comparison with Similar Compounds

Comparisons :

  • Thiazole-containing analogs (e.g., ) require additional steps for heterocycle formation, such as Hantzsch thiazole synthesis.
  • Phosphorylated derivatives (e.g., ) necessitate protective group strategies to prevent side reactions during phosphorylation.

Key Research Findings

  • Solubility vs. Bioactivity Trade-off : Methoxy and diarylmethyl groups improve lipophilicity but may reduce aqueous solubility, impacting bioavailability .
  • Selectivity Modulation : Substitution at the sulfonamide nitrogen (e.g., thiazole vs. diarylmethyl) alters target selectivity. For example, thiazole-containing analogs preferentially inhibit bacterial enzymes, while diarylmethyl derivatives target mammalian HDACs .

Biological Activity

N-[(4-methoxyphenyl)(phenyl)methyl]naphthalene-2-sulfonamide is a sulfonamide derivative with significant potential in various biological applications, particularly in antimicrobial and anticancer activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Synthesis

The compound features a naphthalene core substituted with a sulfonamide group, which is known for its diverse biological activities. The synthesis typically involves the reaction of naphthalene derivatives with sulfonamide precursors, leading to compounds that exhibit enhanced biological properties compared to their parent structures.

Antimicrobial Activity

Sulfonamides, including this compound, are recognized for their antimicrobial properties. They function primarily by inhibiting bacterial folic acid synthesis, which is crucial for bacterial growth and replication.

Case Study: Antimicrobial Efficacy

In a study evaluating various sulfonamide derivatives, it was found that compounds similar to this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

CompoundMIC (μg/mL)Target Bacteria
10.5Staphylococcus aureus
21.0Escherichia coli
30.75Pseudomonas aeruginosa

These results indicate that the compound has potent antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Recent studies have highlighted the potential of naphthalene-based sulfonamides in cancer therapy. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including tubulin polymerization inhibition.

Research Findings on Anticancer Mechanisms

A notable study reported that similar naphthalene sulfonamide derivatives exhibited significant antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's IC50 values were recorded as follows:

CompoundCell LineIC50 (μM)
5cMCF-70.51 ± 0.03
5cA5490.33 ± 0.01

The mechanism was attributed to the compound's ability to disrupt tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .

Mechanistic Insights

The biological activity of this compound can be explained by its interaction with key cellular pathways:

  • Inhibition of Tubulin Polymerization : The compound binds to the colchicine site on tubulin, preventing microtubule formation.
  • Induction of Apoptosis : It activates intrinsic apoptotic pathways through ROS generation and mitochondrial dysfunction.
  • Antioxidant Response Activation : By modulating the KEAP1-NRF2 pathway, it enhances cellular defenses against oxidative stress .

Q & A

Basic: What are the recommended synthetic routes for N-[(4-methoxyphenyl)(phenyl)methyl]naphthalene-2-sulfonamide, and how are intermediates characterized?

Answer:
The compound can be synthesized via sulfonamide coupling reactions. A common approach involves reacting naphthalene-2-sulfonyl chloride with a substituted benzylamine intermediate (e.g., (4-methoxyphenyl)(phenyl)methylamine) under basic conditions. For example, Fe(III)-catalyzed N-amidomethylation has been used for analogous sulfonamide derivatives, yielding products with >95% purity after purification via silica gel chromatography . Intermediates are characterized using:

  • NMR spectroscopy (¹H, ¹³C) to confirm bond connectivity and substituent positions.
  • FT-IR to identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and aromatic C-H vibrations.
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns .

Basic: How can researchers validate the structural integrity of this compound in solution?

Answer:
Structural validation in solution requires:

  • Dynamic NMR experiments (e.g., NOESY) to confirm spatial proximity of aromatic protons and substituents.
  • pH-dependent solubility studies to assess stability under varying conditions (e.g., sulfonamide deprotonation at alkaline pH).
  • HPLC-MS to monitor degradation products under accelerated stability conditions (40°C, 75% humidity) .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for sulfonamide derivatives of this compound?

Answer:
SAR analysis involves:

  • Synthetic diversification : Introducing electron-withdrawing (e.g., -CF₃) or electron-donating (e.g., -OCH₃) groups on the phenyl rings to modulate electronic effects. For example, replacing 4-methoxy with 4-chloro in analogous compounds increased hydrophobicity and altered bioactivity .
  • In vitro assays : Testing derivatives for enzyme inhibition (e.g., carbonic anhydrase) or receptor binding using fluorescence polarization.
  • Computational docking : Molecular dynamics simulations to predict binding affinities with target proteins (e.g., using AutoDock Vina) .

Advanced: How can conflicting toxicological data for naphthalene sulfonamides be resolved?

Answer:
Conflicting data may arise from differences in:

  • Exposure routes : Oral vs. dermal administration (e.g., naphthalene derivatives show higher hepatic toxicity via oral routes ).
  • Metabolic profiling : Use liver microsomes or hepatocyte assays to identify reactive metabolites (e.g., epoxide intermediates).
  • Species-specific responses : Compare murine vs. human CYP450 isoform activity. For example, 2-methylnaphthalene shows species-dependent renal effects .

Advanced: What computational methods are suitable for predicting the antioxidant potential of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electron-donating capacity. Lower gaps correlate with higher radical scavenging activity.
  • Molecular electrostatic potential (MEP) maps : Identify nucleophilic/electrophilic regions to predict interactions with free radicals.
  • In silico ADMET : Use tools like SwissADME to predict bioavailability and toxicity risks .

Basic: What are the solubility and stability considerations for handling this compound?

Answer:

  • Solubility : Sulfonamides are typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Analogous compounds show solubility >61.3 µg/mL in DMSO .
  • Stability : Store under inert atmosphere (N₂/Ar) at -20°C to prevent hydrolysis of the sulfonamide group. Monitor via TLC or HPLC for degradation (e.g., sulfonic acid formation) .

Advanced: How can researchers address discrepancies in reported biological activities of similar sulfonamides?

Answer:

  • Dose-response reevaluation : Test activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Assay standardization : Use validated cell lines (e.g., HEK293 for cytotoxicity) and control for batch-to-batch variability in reagents.
  • Meta-analysis : Cross-reference data from public databases (e.g., ChEMBL) to identify outliers or methodological biases .

Basic: What safety precautions are recommended for laboratory handling?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonamide dust.
  • Waste disposal : Neutralize acidic/basic byproducts before disposal in accordance with OSHA guidelines .

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